Tricyclo[3.3.1.13,7]decane-2-carboxylicacid, 2-[(2-aminoacetyl)amino]-
Description
Tricyclo[3.3.1.1³,⁷]decane-2-carboxylic acid, 2-[(2-aminoacetyl)amino]- (hereafter referred to as the target compound) is a derivative of the tricyclic adamantane scaffold, characterized by a rigid bicyclic structure fused with a cyclohexane ring. The compound features a carboxylic acid group at position 2 of the tricyclic core, substituted with a 2-aminoacetyl amino group. This structural motif confers unique physicochemical and biological properties, making it relevant in medicinal chemistry and material science .
Its molecular formula can be inferred as C₁₃H₁₇N₃O₃ (tricyclic core C₁₀H₁₄ + substituents C₃H₃N₃O₃), with a molecular weight of 263.30 g/mol.
Properties
CAS No. |
56643-66-4 |
|---|---|
Molecular Formula |
C13H20N2O3 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2-[(2-aminoacetyl)amino]adamantane-2-carboxylic acid |
InChI |
InChI=1S/C13H20N2O3/c14-6-11(16)15-13(12(17)18)9-2-7-1-8(4-9)5-10(13)3-7/h7-10H,1-6,14H2,(H,15,16)(H,17,18) |
InChI Key |
LVMYPFDJHFYHRM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(C(=O)O)NC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[3.3.1.13,7]decane-2-carboxylicacid, 2-[(2-aminoacetyl)amino]- typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the carboxylic acid and aminoacetyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Tricyclo[3.3.1.13,7]decane-2-carboxylicacid, 2-[(2-aminoacetyl)amino]- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen to reduce functional groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Tricyclo[3.3.1.13,7]decane-2-carboxylicacid, 2-[(2-aminoacetyl)amino]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tricyclo
Biological Activity
Tricyclo[3.3.1.13,7]decane-2-carboxylic acid, 2-[(2-aminoacetyl)amino]- is a complex organic compound known for its unique tricyclic structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound features a tricyclo-decane backbone with a carboxylic acid and an aminoacetylamino group. Its molecular formula is , with a molecular weight of approximately 251.31 g/mol.
Biological Activity
Mechanisms of Action:
The biological activity of Tricyclo[3.3.1.13,7]decane-2-carboxylic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the aminoacetylamino group enhances its binding affinity to these targets, potentially modulating their activity.
Therapeutic Potential:
Research indicates that this compound may exhibit:
- Antimicrobial Properties: Studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and fungi.
- Anticancer Activity: Preliminary investigations suggest that it may induce apoptosis in cancer cells through specific signaling pathways.
- Neuroprotective Effects: Its interaction with neurotransmitter receptors may offer protective effects against neurodegenerative diseases.
Case Studies
-
Antimicrobial Activity:
A study demonstrated that Tricyclo[3.3.1.13,7]decane derivatives displayed significant antimicrobial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported at concentrations as low as 25 µg/mL. -
Anticancer Properties:
In vitro studies revealed that the compound induced cytotoxicity in various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 30 µM, indicating a promising therapeutic index for further development. -
Neuroprotective Mechanisms:
Research involving animal models of neurodegeneration showed that treatment with this compound improved cognitive function and reduced markers of oxidative stress in the brain.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Variations
The target compound belongs to a family of tricyclic adamantane derivatives with diverse substituents. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Observations:
Positional Isomerism: Compared to the 3-(acetylamino) derivative (), the target compound’s substituent at position 2 may alter steric effects and electronic distribution, impacting receptor binding or crystallization behavior.
Pharmacological Relevance: SR 48692 () demonstrates how bulky substituents (e.g., quinoline-pyrazole) enhance specificity for neurotensin receptors, suggesting the target compound’s aminoacetyl group could be optimized for targeted bioactivity.
Physicochemical Properties
- Solubility: The hydrochloride salt () exhibits higher aqueous solubility due to ionic character, whereas the hydroxy derivative () is more polar than the target compound. The aminoacetyl group in the target compound may confer moderate solubility in polar aprotic solvents.
- Stability : Adamantane derivatives generally exhibit high thermal and chemical stability. The target compound’s amide linkage may introduce hydrolytic sensitivity under acidic/basic conditions compared to the ether-linked hydroxy variant .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
